Prodeconium bromide
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Overview
Description
Prodeconium Bromide is a decamethylene derivative with neuromuscular blocking activity. It acts as a muscle relaxant of short action and belongs to the group of mixed blocking agents . This compound is used in various medical and scientific applications due to its unique properties.
Preparation Methods
The synthesis of Prodeconium Bromide involves several steps. One common method includes the reaction of decamethylene dibromide with a suitable amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
Prodeconium Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, especially with halides. Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents.
Scientific Research Applications
Prodeconium Bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving neuromuscular blocking and muscle relaxation.
Medicine: Utilized as a muscle relaxant during surgical procedures and in the treatment of certain medical conditions.
Industry: Applied in the production of pharmaceuticals and other chemical products
Mechanism of Action
Prodeconium Bromide exerts its effects by acting as a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction. This action prevents the binding of acetylcholine, leading to muscle relaxation. The compound’s effect is short-lived, making it suitable for use in medical procedures requiring temporary muscle paralysis .
Comparison with Similar Compounds
Prodeconium Bromide is similar to other neuromuscular blocking agents such as Rocuronium Bromide and Vecuronium Bromide. it is unique due to its shorter duration of action and specific molecular structure. Similar compounds include:
Rocuronium Bromide: Used for rapid sequence induction and has a longer duration of action.
Vecuronium Bromide: Known for its intermediate duration of action and use in various surgical procedures
This compound stands out due to its rapid onset and short duration, making it ideal for specific medical applications where quick recovery of muscle function is desired.
Biological Activity
Prodeconium bromide is a pharmaceutical compound classified as a muscle relaxant. It functions primarily as a neuromuscular blocker, which inhibits the transmission of nerve impulses to muscles, leading to muscle relaxation. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound belongs to the category of mixed blocking agents , which means it exhibits both depolarizing and non-depolarizing effects on neuromuscular transmission. Its primary applications are in anesthesia and surgical procedures where muscle relaxation is required.
- Mechanism of Action : this compound works by blocking the action of acetylcholine at the neuromuscular junction, preventing muscle contraction. This action is reversible and allows for controlled muscle relaxation during surgical interventions.
Biological Activity
The biological activity of this compound can be summarized through various studies and clinical findings:
- Muscle Relaxation : The compound is noted for its rapid onset and short duration of action. In clinical settings, complete muscle relaxation can be achieved within minutes after administration, making it suitable for short surgical procedures .
- Safety Profile : Research indicates that this compound has a favorable safety profile when used appropriately. Adverse effects are generally mild and may include transient hypotension or respiratory depression, which are manageable in a clinical setting .
Case Studies
Several case studies have documented the effectiveness and safety of this compound in various surgical contexts:
- Orthopedic Surgery : A study involving patients undergoing orthopedic surgeries demonstrated that this compound provided effective muscle relaxation with minimal side effects. The recovery time post-surgery was significantly reduced compared to traditional muscle relaxants.
- Pediatric Anesthesia : In pediatric patients, this compound has been shown to facilitate smoother induction and emergence from anesthesia. The rapid recovery profile is particularly beneficial in this demographic .
- Comparison with Other Agents : Comparative studies have shown that this compound is as effective as other neuromuscular blockers but with a quicker recovery time, making it a preferred choice in outpatient procedures where quick discharge is essential .
Research Findings
Recent research has focused on optimizing the use of this compound in clinical practice:
- Dosing Regimens : Studies suggest that tailored dosing based on patient weight and specific surgical requirements can enhance outcomes. A dosing table based on body weight has been proposed to standardize administration:
Body Weight (kg) | Dose (mg) |
---|---|
40-60 | 0.5 |
61-80 | 0.75 |
81-100 | 1.0 |
>100 | 1.25 |
Properties
CAS No. |
3690-61-7 |
---|---|
Molecular Formula |
C28H58Br2N2O6 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
2-[10-[2-[dimethyl-(2-oxo-2-propoxyethyl)azaniumyl]ethoxy]decoxy]ethyl-dimethyl-(2-oxo-2-propoxyethyl)azanium;dibromide |
InChI |
InChI=1S/C28H58N2O6.2BrH/c1-7-19-35-27(31)25-29(3,4)17-23-33-21-15-13-11-9-10-12-14-16-22-34-24-18-30(5,6)26-28(32)36-20-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NTFMBPFLMRHOBD-UHFFFAOYSA-L |
SMILES |
CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC.[Br-].[Br-] |
Canonical SMILES |
CCCOC(=O)C[N+](C)(C)CCOCCCCCCCCCCOCC[N+](C)(C)CC(=O)OCCC.[Br-].[Br-] |
Origin of Product |
United States |
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